

GPR84 Receptor: Function, Endogenous Ligands, and Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in inflammatory and metabolic diseases. Primarily expressed on immune cells, GPR84 is activated by medium-chain fatty acids (MCFAs), positioning it at the crucial intersection of metabolism and immunity. This technical guide provides a comprehensive overview of the current understanding of GPR84 function, its putative endogenous ligands, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of quantitative ligand data are presented to facilitate further research and drug development efforts targeting this receptor.

Introduction

G protein-coupled receptor 84 (GPR84) is a class A rhodopsin-like GPCR that has garnered increasing interest since its deorphanization.^{[1][2]} Its expression is predominantly found in immune cells, including macrophages, neutrophils, monocytes, and microglia, and is significantly upregulated under inflammatory conditions.^{[3][4][5]} This restricted expression pattern, coupled with its role in modulating key immune responses, underscores its potential as a drug target for a variety of inflammatory disorders, such as inflammatory bowel disease (IBD), and fibrotic diseases.^{[4][6]}

The activation of GPR84 is linked to pro-inflammatory responses, including cytokine production, chemotaxis, and phagocytosis.[7][8] While medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14 are considered to be its endogenous ligands, there is ongoing debate about their physiological relevance due to their low in vivo concentrations.[2][6][9] This has spurred the development of synthetic agonists and antagonists to better probe the receptor's function and therapeutic tractability.[6]

This guide aims to provide a detailed technical resource for professionals engaged in GPR84 research and drug discovery. It covers the receptor's core functions, summarizes the potency of known ligands, provides detailed experimental methodologies, and illustrates key pathways and workflows.

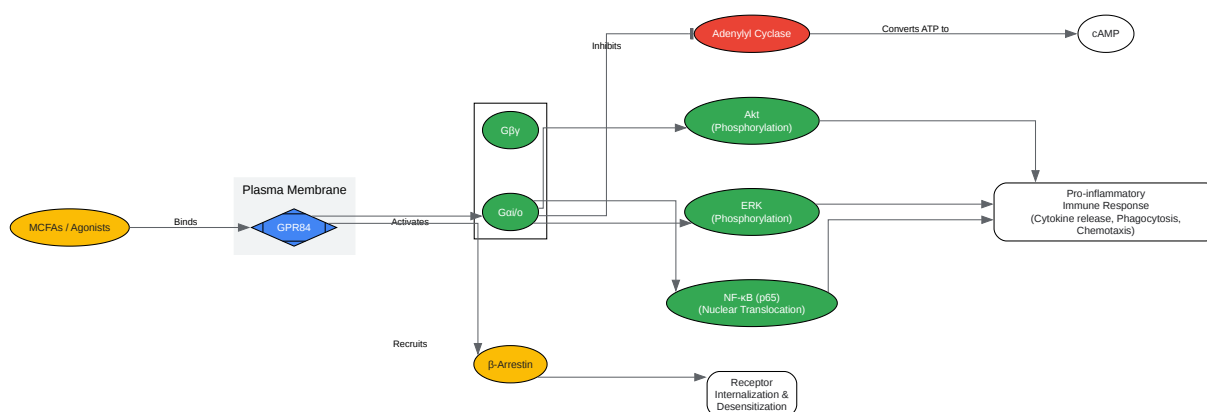
GPR84 Receptor Function and Signaling Pathways

GPR84 primarily couples to the pertussis toxin-sensitive Gai/o family of G proteins.[2][3][10] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This canonical Gai/o signaling cascade is a key mechanism through which GPR84 exerts its cellular effects.

Beyond cAMP modulation, GPR84 activation triggers several other important downstream signaling pathways. It has been shown to stimulate the phosphorylation of Akt and extracellular signal-regulated kinase (ERK), both of which are central to cell survival, proliferation, and inflammation.[10][11] Furthermore, GPR84 signaling can lead to the nuclear translocation of the p65 subunit of NF- κ B, a critical transcription factor for pro-inflammatory gene expression.[10][11] In some cellular contexts, GPR84 can also couple to G α 15/16 proteins.[5]

In addition to G protein-dependent signaling, GPR84 activation can also lead to the recruitment of β -arrestins.[3] This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[3] The multifaceted signaling potential of GPR84 highlights its complex role in regulating immune cell function.

Signaling Pathway Diagram



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Caption: GPR84 signaling pathways.

Endogenous and Synthetic Ligands

Medium-chain fatty acids (MCFAs), particularly those with 9 to 14 carbon atoms, are the putative endogenous ligands for GPR84.[2] Capric acid (C10) is often cited as one of the more potent naturally occurring agonists.[10] Additionally, hydroxylated MCFAs have been shown to activate GPR84.[12] However, the relatively low potency of these endogenous ligands has led to the development of more potent and specific synthetic agonists and antagonists, which are invaluable tools for studying the receptor's function.[6] 6-n-octylaminouracil (6-OAU) is a widely used synthetic agonist.[6]

Quantitative Data on Ligand Potency

The following tables summarize the potency of various endogenous and synthetic ligands for GPR84 across different functional assays.

Table 1: Potency of GPR84 Agonists in Gai Protein Activation ($[^{35}\text{S}]\text{GTP}\gamma\text{S}$ Binding Assay)

Ligand	EC ₅₀ (μM)	Cell System	Reference
2-hydroxy lauric acid (2-OH-C12)	9.9	GPR84-transfected cells	[12]
3-hydroxy lauric acid (3-OH-C12)	13	GPR84-transfected cells	[12]
2-hydroxy capric acid (2-OH-C10)	31	GPR84-transfected cells	[12]
3-hydroxy capric acid (3-OH-C10)	230	GPR84-transfected cells	[12]
Decanoic acid (C10)	~25-48	GPR84-expressing Sf9 or 293 cell membranes	[13]

Table 2: Potency of GPR84 Agonists in cAMP Inhibition Assay

Ligand	EC ₅₀ (nM)	Cell System	Reference
6-n-octylaminouracil (6-OAU)	14	GPR84-CHO cells	[7]
Capric acid (C10)	~800	GPR84-CHO cells	[7]
Decanoic acid (C10)	30,000	GPR84-CHO cells	[13]

Table 3: Potency of GPR84 Agonists in Other Functional Assays

Ligand	Assay	EC ₅₀	Cell System	Reference
3-hydroxy lauric acid (3-OH-C12)	Chemotaxis	~24.2 μ M	Human PMNs	[5]
6-n-octylaminouracil (6-OAU)	Chemotaxis	~318 nM	Human PMNs	[5]
ZQ-16	Calcium Mobilization	1.25 μ M	HEK293/GPR84/ G α 16 cells	[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reproducible study of GPR84.

[³⁵S]GTP γ S Binding Assay

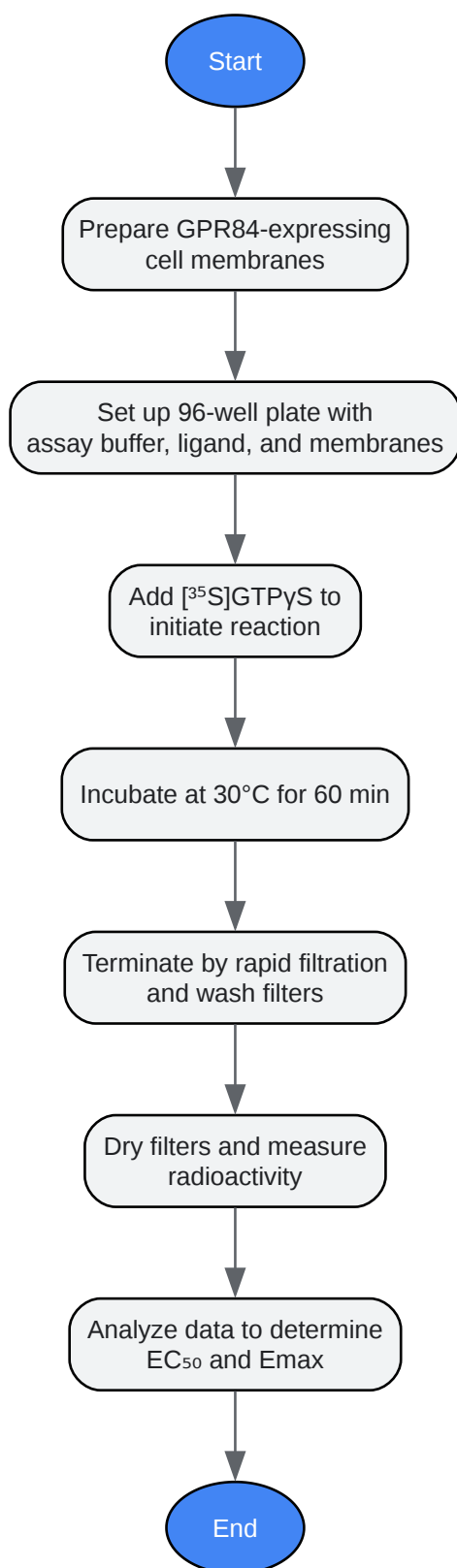
This functional assay measures the activation of G proteins upon agonist binding to GPR84.

Objective: To quantify the potency and efficacy of ligands in stimulating G protein activation by GPR84.

Methodology:

- Membrane Preparation:
 - Culture cells stably expressing GPR84 (e.g., CHO-K1 or HEK293 cells).
 - Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

- Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL. Store at -80°C.
- Assay Procedure:
 - Thaw cell membranes on ice and dilute in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 μM GDP, pH 7.4).
 - In a 96-well plate, add in order:
 - Assay buffer
 - Varying concentrations of the test ligand.
 - Cell membranes (5-20 μg protein/well).
 - For non-specific binding, add unlabeled GTPyS to a final concentration of 10 μM.
 - Initiate the reaction by adding [³⁵S]GTPyS to a final concentration of 0.1-0.5 nM.
 - Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Detection:
 - Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer.
 - Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract non-specific binding from total binding to obtain specific binding.
 - Plot specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and E_{max} values.



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Caption: [35S]GTPyS Binding Assay Workflow.

Intracellular cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of G α i/o-coupled receptor activation.

Objective: To measure the ability of GPR84 agonists to decrease intracellular cAMP levels.

Methodology:

- Cell Preparation:
 - Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate and incubate for 24 hours.
- Assay Procedure:
 - Remove the culture medium and replace it with stimulation buffer.
 - Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Simultaneously treat the cells with forskolin (a direct activator of adenylyl cyclase) and varying concentrations of the GPR84 agonist.
 - Incubate for 30 minutes at 37°C.
- Detection:
 - Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

- Plot the percentage of inhibition against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

Phagocytosis Assay

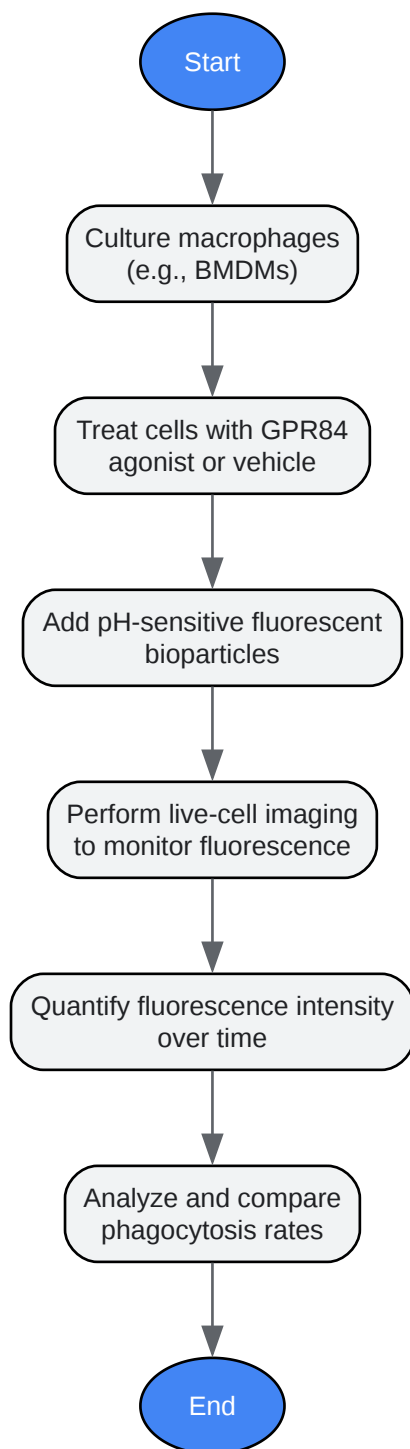
This assay assesses the ability of GPR84 activation to enhance the phagocytic capacity of macrophages.

Objective: To quantify the effect of GPR84 agonists on macrophage phagocytosis.

Methodology:

- Cell Preparation:
 - Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).
 - Treat macrophages with vehicle or a GPR84 agonist (e.g., 1 μ M 6-OAU) for 1 hour.
- Phagocytosis:
 - Add pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™) to the macrophage culture. These particles fluoresce only in the acidic environment of the phagosome.
 - For inhibition studies, pre-treat cells with a GPR84 antagonist before adding the agonist.
- Imaging and Quantification:
 - Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM®) housed in an incubator at 37°C and 5% CO₂.
 - Acquire images at regular intervals over several hours.
 - Quantify the total fluorescence intensity per well over time, which is proportional to the extent of phagocytosis.
- Data Analysis:

- Compare the rate and extent of phagocytosis between vehicle-treated and agonist-treated cells.



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Caption: Macrophage Phagocytosis Assay Workflow.

Conclusion

GPR84 represents a promising, yet complex, therapeutic target. Its role as a sensor for medium-chain fatty acids places it at a critical nexus of metabolic and immune regulation. The pro-inflammatory signaling cascades initiated by GPR84 activation in immune cells highlight its potential as a target for a range of inflammatory and fibrotic diseases. The continued development of potent and selective synthetic ligands, coupled with the application of robust experimental methodologies as outlined in this guide, will be instrumental in further elucidating the physiological and pathological roles of GPR84 and in realizing its therapeutic potential. This guide serves as a foundational resource to support these ongoing research and development endeavors.

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